molecular formula C24H23N5O4 B194347 O-Demethyl apixaban CAS No. 503612-76-8

O-Demethyl apixaban

Número de catálogo B194347
Número CAS: 503612-76-8
Peso molecular: 445.5 g/mol
Clave InChI: HGHLWAZFIGRAOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

O-Demethyl apixaban is a metabolite of Apixaban, a potent and highly selective factor Xa inhibitor . Apixaban is currently under development for treatment of arterial and venous thrombotic diseases .


Synthesis Analysis

The synthesis of Apixaban, the parent drug of O-Demethyl apixaban, involves an eight-step procedure starting from inexpensive 4-chloronitrobenzene and piperidine . The metabolic pathways for apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban .


Molecular Structure Analysis

The molecular formula of O-Demethyl apixaban is C24H23N5O4 . The average mass is 445.470 Da and the monoisotopic mass is 445.175018 Da .


Chemical Reactions Analysis

The major metabolic pathways of apixaban include O-demethylation, hydroxylation, and sulfation, with O-demethyl apixaban sulfate being the major metabolite .


Physical And Chemical Properties Analysis

O-Demethyl apixaban has a density of 1.5±0.1 g/cm3, a boiling point of 799.2±60.0 °C at 760 mmHg, and a flash point of 437.1±32.9 °C . It has 9 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds .

Aplicaciones Científicas De Investigación

Pharmacogenetics

The pharmacogenetic characteristics of an individual can affect the effectiveness and safety of use of direct oral anticoagulants (DOACs) like Apixaban . The results of fundamental and clinical studies demonstrate the influence of genome changes on the pharmacokinetics and pharmacodynamics of DOACs .

Mecanismo De Acción

Target of Action

O-Demethyl apixaban is a metabolite of Apixaban , which is an oral, direct, and highly selective factor Xa (FXa) inhibitor . The primary target of O-Demethyl apixaban, like Apixaban, is factor Xa, a key enzyme in the coagulation cascade . This enzyme plays a crucial role in blood clotting, converting prothrombin to thrombin, which then converts fibrinogen to fibrin, leading to clot formation .

Mode of Action

O-Demethyl apixaban, similar to its parent compound Apixaban, acts as a competitive inhibitor of factor Xa . It binds in the active site of both free and bound factor Xa, as well as prothrombinase, independent of antithrombin III . This interaction inhibits the enzymatic activity of factor Xa, preventing the conversion of prothrombin to thrombin, thereby reducing thrombin generation and ultimately inhibiting clot formation .

Biochemical Pathways

The metabolic pathways for O-Demethyl apixaban include O-demethylation, hydroxylation, and sulfation of hydroxylated O-demethyl apixaban . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes . The inhibition of factor Xa by O-Demethyl apixaban affects the coagulation cascade, reducing thrombin generation and preventing the formation of fibrin clots .

Pharmacokinetics

The pharmacokinetic properties of O-Demethyl apixaban are expected to be similar to those of its parent compound, Apixaban. Apixaban has good oral bioavailability, approximately 50% , and its exposure increases dose proportionally for oral doses up to 10 mg . It is rapidly absorbed, with maximum concentration occurring 3–4 hours after oral administration, and has a half-life of approximately 12 hours . Elimination occurs via multiple pathways including metabolism, biliary excretion, and direct intestinal excretion, with approximately 27% of total apixaban clearance occurring via renal excretion .

Result of Action

The result of O-Demethyl apixaban’s action is a reduction in thrombin generation, which leads to an inhibition of clot formation . This anticoagulant effect is beneficial in the prevention and treatment of various thromboembolic diseases, including stroke and systemic embolism in nonvalvular atrial fibrillation, and deep vein thrombosis leading to pulmonary embolism .

Action Environment

The action of O-Demethyl apixaban, like most drugs, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract, the presence of food, and the individual’s metabolic rate . , suggesting that the same may be true for O-Demethyl apixaban

Direcciones Futuras

Pharmacogenomics of DOACs is a relatively new area of research. There is a need to understand the role of pharmacogenomics in the interpatient variability of the four most commonly prescribed DOACs, namely dabigatran, rivaroxaban, apixaban, and edoxaban . Future research should be focused on exploring new genetic variants, their effect, and molecular mechanisms that contribute to alteration of plasma levels of DOACs .

Propiedades

IUPAC Name

1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O4/c25-23(32)21-19-12-14-28(16-6-4-15(5-7-16)27-13-2-1-3-20(27)31)24(33)22(19)29(26-21)17-8-10-18(30)11-9-17/h4-11,30H,1-3,12-14H2,(H2,25,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGHLWAZFIGRAOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC4=C(C3=O)N(N=C4C(=O)N)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198415
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethyl apixaban

CAS RN

503612-76-8
Record name 4,5,6,7-Tetrahydro-1-(4-hydroxyphenyl)-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503612-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Demethyl apixaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0503612768
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Demethyl apixaban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-DEMETHYL APIXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0XFQ18OA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Demethyl apixaban
Reactant of Route 2
Reactant of Route 2
O-Demethyl apixaban
Reactant of Route 3
Reactant of Route 3
O-Demethyl apixaban
Reactant of Route 4
Reactant of Route 4
O-Demethyl apixaban
Reactant of Route 5
O-Demethyl apixaban
Reactant of Route 6
Reactant of Route 6
O-Demethyl apixaban

Q & A

Q1: What is the role of O-Demethyl apixaban in the metabolism of Apixaban?

A1: O-Demethyl apixaban is a key metabolite of Apixaban, a drug used to prevent blood clots. After Apixaban is ingested, it undergoes a process called O-demethylation, primarily facilitated by cytochrome P450 enzymes in the liver. This process leads to the formation of O-Demethyl apixaban [, ]. Subsequently, O-Demethyl apixaban is further metabolized by sulfotransferases (SULTs), specifically SULT1A1, into O-Demethyl apixaban sulfate, the major circulating metabolite of Apixaban found in humans [, , ].

Q2: Are there species-specific differences in the metabolism of O-Demethyl apixaban?

A2: Yes, significant species-related variations exist in how O-Demethyl apixaban is metabolized. Studies using liver S9 fractions, which are rich in drug-metabolizing enzymes, showed that dogs, monkeys, and humans exhibited higher efficiency in converting O-Demethyl apixaban to O-Demethyl apixaban sulfate compared to mice, rats, and rabbits []. Notably, rabbits displayed a distinct metabolic profile where O-Demethyl apixaban and its glucuronide conjugate were the prominent circulating forms, unlike other species where the parent drug, Apixaban, predominated [].

Q3: How is O-Demethyl apixaban sulfate formed?

A3: O-Demethyl apixaban sulfate is generated through the sulfation of O-Demethyl apixaban, a reaction primarily catalyzed by the enzyme SULT1A1 []. Research suggests that SULT1A1 plays a dominant role in humans due to its high expression levels in the liver and its significant catalytic activity towards O-Demethyl apixaban [].

Q4: How is Apixaban eliminated from the body?

A4: Apixaban is eliminated through multiple pathways. Fecal excretion constitutes a major route, accounting for more than half of the administered dose in animals and nearly half in humans [, ]. Urinary excretion contributes to a lesser extent, representing less than 15% of the dose in animals and around 25-28% in humans [, ]. Interestingly, in rats, a significant portion of Apixaban appears to be directly excreted from the gastrointestinal tract into feces [].

Q5: What are the implications of understanding the metabolic fate of Apixaban and its metabolites like O-Demethyl apixaban?

A5: Unraveling the metabolic pathways of Apixaban and its metabolites like O-Demethyl apixaban is crucial for several reasons. Firstly, it provides insights into potential drug-drug interactions, as co-administration with agents that influence the activities of enzymes like cytochrome P450s or SULTs could alter Apixaban's pharmacokinetic profile [, ]. Secondly, understanding species-specific metabolic differences is vital for interpreting preclinical data and extrapolating findings to humans []. Lastly, identifying the major metabolic pathways and enzymes involved can aid in optimizing drug design and development of new anticoagulants with improved pharmacokinetic properties [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.